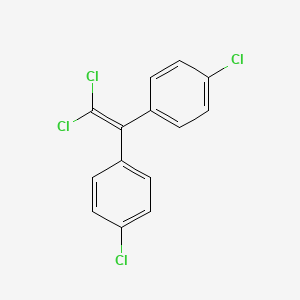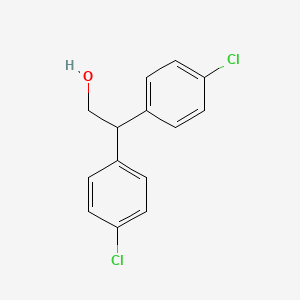
Décachlorodiphényléther
Vue d'ensemble
Description
Decachlorodiphenyl ether is a chemical compound with the molecular formula C12Cl10O. It is a member of the polychlorinated diphenyl ethers, which are known for their persistence in the environment and potential health risks. This compound is primarily used as a flame retardant in various industrial applications, including plastics, textiles, and electronics .
Applications De Recherche Scientifique
Decachlorodiphenyl ether has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of polychlorinated diphenyl ethers in the environment.
Biology: Research focuses on its bioaccumulation and toxicological effects on living organisms.
Medicine: Studies investigate its potential endocrine-disrupting properties and effects on human health.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Decachlorodiphenyl ether can be synthesized through the condensation of chlorophenols with chlorobenzenes. For example, the pyrolysis of pentachlorophenol and hexachlorobenzene at elevated temperatures (e.g., 340°C) leads to the formation of decachlorodiphenyl ether . The reaction involves the removal of hydrogen chloride and the formation of the ether linkage between the two aromatic rings.
Industrial Production Methods: In industrial settings, decachlorodiphenyl ether is produced by the chlorination of diphenyl ether. This process involves the use of chlorine gas in the presence of a catalyst, typically iron or aluminum chloride, at high temperatures. The reaction is carried out in a controlled environment to ensure the complete chlorination of the diphenyl ether, resulting in the formation of decachlorodiphenyl ether .
Analyse Des Réactions Chimiques
Types of Reactions: Decachlorodiphenyl ether undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form chlorinated dibenzofurans and dibenzo-p-dioxins.
Reduction: Reduction reactions can lead to the formation of lower chlorinated diphenyl ethers.
Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Chlorinated dibenzofurans and dibenzo-p-dioxins.
Reduction: Lower chlorinated diphenyl ethers.
Substitution: Various substituted diphenyl ethers depending on the nucleophile used.
Mécanisme D'action
The mechanism of action of decachlorodiphenyl ether involves its interaction with cellular components, leading to various biological effects. It is known to bind to the aryl hydrocarbon receptor (AhR), which regulates the expression of genes involved in xenobiotic metabolism. This binding can lead to the induction of enzymes such as cytochrome P450, which are involved in the detoxification of harmful substances. Additionally, decachlorodiphenyl ether can disrupt endocrine function by mimicking or blocking the action of natural hormones .
Comparaison Avec Des Composés Similaires
Decabromodiphenyl ether: Another flame retardant with similar applications but contains bromine instead of chlorine.
Octachlorodiphenyl ether: A less chlorinated analog with different physical and chemical properties.
Pentachlorodiphenyl ether: An even less chlorinated analog with distinct reactivity and environmental behavior.
Uniqueness: Decachlorodiphenyl ether is unique due to its high degree of chlorination, which imparts exceptional flame-retardant properties. this also makes it highly persistent in the environment and capable of long-range transport. Its high chlorine content also contributes to its potential for bioaccumulation and toxicity .
Propriétés
IUPAC Name |
1,2,3,4,5-pentachloro-6-(2,3,4,5,6-pentachlorophenoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12Cl10O/c13-1-3(15)7(19)11(8(20)4(1)16)23-12-9(21)5(17)2(14)6(18)10(12)22 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIPFDHFTBYJKQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12Cl10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80185607 | |
| Record name | Decachlorodiphenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80185607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
514.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31710-30-2 | |
| Record name | Decachlorodiphenyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31710-30-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Decachlorodiphenyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031710302 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Decachlorodiphenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80185607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DECACHLORODIPHENYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0RV1E78V2D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the environmental implications of Decachlorodiphenyl ether (Decachlorodiphenyl ether) presence in the Great Lakes?
A: Decachlorodiphenyl ether is a persistent organic pollutant found in the Great Lakes, primarily accumulating in higher trophic level fish like lake trout and walleye. [, ] Concentrations increase moving from Lake Superior to Lake Ontario, with Lake Ontario fish exhibiting the highest levels. [] This biomagnification raises concerns about the potential risks to both wildlife and human health through consumption of contaminated fish.
Q2: How do the concentrations of different Decachlorodiphenyl ether congeners vary in fish from different Great Lakes?
A: While total Decachlorodiphenyl ether concentrations increase from Lake Superior to Lake Ontario, the relative abundance of specific congeners also varies. [] The Cl6 homologue is dominant in Lakes Huron, Erie, and Ontario, comprising 46% to 61% of the total Decachlorodiphenyl ether load. [] Interestingly, Lake Superior fish exhibit a different congener profile with higher contributions from unidentified Cl8- and Cl9-DPEs, suggesting potentially different sources or transformation processes in this lake. []
Q3: Does the bioaccumulation of Decachlorodiphenyl ether differ between fish species within the same lake?
A: Research in Siskiwit Lake (Lake Superior) indicates that bioaccumulation patterns of Decachlorodiphenyl ether, as well as other chlorinated organic compounds, differ between lake trout and whitefish. [] This suggests that factors beyond the compound's physical-chemical properties, such as species-specific physiology and feeding habits, influence bioaccumulation. []
Q4: How does Decachlorodiphenyl ether interact with the aryl hydrocarbon receptor (AhR) pathway?
A: While not as potent as some lower chlorinated diphenyl ethers, Decachlorodiphenyl ether exhibits immunotoxic effects, likely mediated through the AhR pathway. [] In mice, it suppresses the splenic plaque-forming cell response to sheep red blood cells, with varying sensitivity between Ah-responsive (C57BL/6) and less responsive (DBA/2) strains. [] This highlights the role of AhR in Decachlorodiphenyl ether-induced immunotoxicity, though additional AhR-independent mechanisms might also be involved. []
Q5: Does Decachlorodiphenyl ether induce xenobiotic metabolizing enzymes in the liver?
A: Yes, Decachlorodiphenyl ether demonstrates the ability to induce certain xenobiotic metabolizing enzymes in rat liver. [] Administration of Decachlorodiphenyl ether increases EPN detoxification, NADPH cytochrome c reductase, and cytochrome P-450 levels, while not affecting aryl hydrocarbon hydroxylase activity. [] This induction pattern suggests that Decachlorodiphenyl ether can alter xenobiotic metabolism, potentially influencing the toxicity and clearance of other environmental contaminants. []
Q6: What are the implications of Decachlorodiphenyl ether formation from chlorophenols and chlorobenzenes?
A: Research suggests that Decachlorodiphenyl ether can be formed through the condensation of chlorophenols with chlorobenzenes. [] This finding has significant implications for understanding the environmental fate and sources of Decachlorodiphenyl ether. It suggests that the presence of precursor compounds like chlorophenols and chlorobenzenes in the environment could lead to the formation of more persistent and potentially more toxic Decachlorodiphenyl ether. [] Understanding these formation pathways is crucial for developing effective strategies to mitigate Decachlorodiphenyl ether contamination.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-bromophenyl)-3-[(3-oxo-4H-1,4-benzoxazin-6-yl)sulfonyl]propanamide](/img/structure/B1669911.png)




![(2S)-5-amino-2-[[4-[(2-amino-4-oxo-1H-quinazolin-6-yl)methylamino]benzoyl]amino]pentanoic acid](/img/structure/B1669917.png)



![(6R,7R)-7-Amino-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1669927.png)


![(6r,7r)-7-{[amino(phenyl)acetyl]amino}-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1669932.png)
![(1R,2R,3Z,5R,7S,9Z,11R,12S,14S,15R,16S)-16-benzyl-2,5,12-trihydroxy-5,7,14-trimethyl-13-methylidene-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-18-one](/img/structure/B1669933.png)
